molecular formula C12H13BrN2O B1462113 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole CAS No. 1158680-89-7

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Cat. No.: B1462113
CAS No.: 1158680-89-7
M. Wt: 281.15 g/mol
InChI Key: GDUNQMVBIWXPEQ-UHFFFAOYSA-N
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Description

7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. The presence of a bromine atom and a tetrahydro-2H-pyran-2-yl group in this compound makes it unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole typically involves the bromination of 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom, forming 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, it can be used as a probe to study the interactions of indazole derivatives with biological targets.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydro-2H-pyran-2-yl group can influence the binding affinity and specificity of the compound towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Lacks the bromine atom, which can affect its reactivity and binding properties.

    7-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.

Uniqueness: The presence of the bromine atom in 7-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole makes it more reactive in substitution reactions compared to its non-brominated counterpart. Additionally, the bromine atom can enhance the compound’s binding affinity to certain biological targets, making it potentially more effective in medicinal applications.

Properties

IUPAC Name

7-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUNQMVBIWXPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC=C3Br)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236141
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158680-89-7
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158680-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401236141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1-(oxan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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